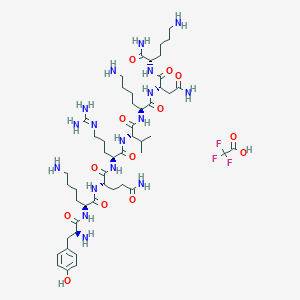

PACAP-38 (31-38), human, mouse, rat TFA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H83N17O11.C2HF3O2/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27;3-2(4,5)1(6)7/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,38-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBISKMGBHZJJFY-CUHHVMDUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H84F3N17O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1176.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the PACAP-(31-38) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[1] It exists in two primary bioactive forms, PACAP-38 and PACAP-27, which arise from the post-translational processing of the same precursor protein.[2][3] The C-terminal octapeptide fragment, PACAP-(31-38), has been identified as a biologically active fragment that functions as a selective activator of the PACAP type 1 (PAC1) receptor.[4] This guide provides a detailed overview of the PACAP-(31-38) signaling pathway, its downstream effects, and the experimental protocols used for its characterization, serving as a comprehensive resource for researchers in neuroscience and drug development.

Receptor Interaction and Primary Transduction

PACAP-(31-38) exerts its biological effects primarily by binding to and activating the PACAP type 1 receptor (PAC1R), a G protein-coupled receptor (GPCR).[4] The PAC1 receptor is distinguished from other receptors in this family (VPAC1 and VPAC2) by its significantly higher affinity for PACAP peptides compared to VIP. Upon binding of PACAP-(31-38), the PAC1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, predominantly Gαs and Gαq/11.

This dual coupling initiates two principal signaling cascades:

-

Adenylyl Cyclase (AC) / Cyclic AMP (cAMP) Pathway : Activation of Gαs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Phospholipase C (PLC) / Inositol Phosphate (IP) Pathway : Activation of Gαq/11 stimulates Phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Neuronal Function of PACAP-38 (31-38)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two primary bioactive forms, PACAP-38 and PACAP-27. As a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily, PACAP plays crucial roles in neuronal development, neuromodulation, and neuroprotection[1][2][3]. Its effects are mediated through three G protein-coupled receptors (GPCRs): the high-affinity and PACAP-specific PAC1 receptor, and the VPAC1 and VPAC2 receptors, which bind both PACAP and VIP with similar affinities[2][4]. This guide focuses on the C-terminal octapeptide fragment of PACAP-38, namely PACAP-38 (31-38), and its functional role in neurons. While research has extensively covered the full-length peptide, the specific functions of its fragments are an emerging area of interest.

Core Function of PACAP-38 (31-38) in Neurons

Based on available data, PACAP-38 (31-38) is characterized as a PAC1 receptor activator. Its activity in neuronal and neuron-like cells suggests it can mimic some of the effects of the full-length PACAP-38 peptide by initiating downstream signaling cascades associated with PAC1 receptor activation.

Key Reported Activities:

-

PAC1 Receptor Activation: Commercial sources identify PACAP-38 (31-38) as an activator of the PAC1 receptor. This interaction is the foundation for its biological effects in neurons.

-

Sympathetic Neuron Modulation: The fragment has been reported to exert potent, efficacious, and sustained stimulatory effects on the production of neuropeptide Y (NPY) and catecholamines in sympathetic neurons.

-

Intracellular Signaling: Activation of the PAC1 receptor by PACAP-38 (31-38) is suggested to lead to the elevation of cytosolic Ca2+ and the accumulation of cyclic AMP (cAMP). Furthermore, it is reported to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and the epidermal growth factor receptor (EGFR).

Quantitative Data

The following table summarizes the available quantitative data for the activity of PACAP-38 (31-38). It is important to note that this data is derived from a commercial supplier and awaits further validation in peer-reviewed literature.

| Parameter | Value | Cell Line | Assay | Source |

| EC50 | 0.81 nM | HEK 293 cells with endogenous PAC1 receptors | Intracellular Ca2+ Elevation | MedChemExpress |

Signaling Pathways

As a PAC1 receptor agonist, PACAP-38 (31-38) is anticipated to engage the canonical signaling pathways associated with this receptor. The PAC1 receptor is known for its ability to couple to multiple G proteins, primarily Gαs and Gαq, leading to the activation of diverse intracellular signaling cascades that are crucial for neuronal function.

Gαs-cAMP-PKA Pathway:

Activation of the Gαs protein stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA can then phosphorylate a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates the expression of genes involved in neuronal survival, differentiation, and synaptic plasticity.

Gαq-PLC-Ca2+ Pathway:

Coupling to Gαq activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC). This pathway is critical for neurotransmitter release and the modulation of ion channel activity.

MAPK/ERK Pathway:

PAC1 receptor activation can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through both cAMP-dependent and PKC-dependent mechanisms and is often associated with the neurotrophic and neuroprotective effects of PACAP, including the promotion of neurite outgrowth and neuronal survival.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: PACAP-38 (31-38) signaling in neurons.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function of PACAP-38 (31-38) in neurons. These protocols are adapted from established methods for studying full-length PACAP and would require optimization for the specific fragment and neuronal cell type.

Radioligand Binding Assay for PAC1 Receptor

This assay determines the binding affinity of PACAP-38 (31-38) to the PAC1 receptor.

Materials:

-

Neuronal cells or tissues expressing PAC1 receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4, with protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand: [125I]-PACAP-27 or [125I]-PACAP-38.

-

Unlabeled PACAP-38 (for determining non-specific binding).

-

PACAP-38 (31-38) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Homogenize neuronal cells or tissue in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 min at 4°C to pellet the membranes. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Binding Reaction: In a 96-well plate, combine 50 µL of radioligand (e.g., 50 pM [125I]-PACAP-27), 50 µL of competing ligand (PACAP-38 (31-38) at various concentrations, buffer for total binding, or 1 µM unlabeled PACAP-38 for non-specific binding), and 100 µL of the membrane preparation (20-40 µg of protein).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki or IC50 value for PACAP-38 (31-38) by non-linear regression analysis.

Intracellular cAMP Accumulation Assay

This assay measures the ability of PACAP-38 (31-38) to stimulate cAMP production in intact neurons.

Materials:

-

Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y) expressing PAC1 receptors.

-

Culture medium.

-

Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX.

-

PACAP-38 (31-38) at various concentrations.

-

Forskolin (positive control).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Plate neurons in 96-well plates and culture until they reach the desired confluency.

-

Pre-incubation: Replace the culture medium with stimulation buffer and incubate for 20-30 minutes at 37°C.

-

Stimulation: Add various concentrations of PACAP-38 (31-38) or controls to the wells. Incubate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Generate a dose-response curve and calculate the EC50 value for PACAP-38 (31-38)-induced cAMP accumulation.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon stimulation with PACAP-38 (31-38).

Materials:

-

Neuronal cells cultured on glass coverslips.

-

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Recording buffer (e.g., HBSS).

-

PACAP-38 (31-38).

-

Ionomycin (positive control).

-

Fluorescence microscope with a calcium imaging system.

Procedure:

-

Dye Loading: Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in recording buffer. Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

-

De-esterification: Wash the cells with fresh recording buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

-

Imaging: Mount the coverslip onto the perfusion chamber of the fluorescence microscope. Acquire baseline fluorescence readings. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Stimulation: Perfuse the cells with a solution containing PACAP-38 (31-38) and continuously record the fluorescence signal.

-

Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2). Convert the ratio values to intracellular calcium concentrations using the Grynkiewicz equation. Determine the peak calcium response and the EC50 value for PACAP-38 (31-38).

Western Blot for ERK Phosphorylation

This assay detects the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

Neuronal cultures.

-

Serum-free medium.

-

PACAP-38 (31-38).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE equipment and reagents.

-

Western blotting apparatus.

-

Chemiluminescence detection reagents and imaging system.

Procedure:

-

Cell Treatment: Serum-starve the neuronal cultures for several hours. Treat the cells with various concentrations of PACAP-38 (31-38) for different time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescence substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total ERK.

Experimental Workflow Diagram

Caption: Workflow for characterizing PACAP-38 (31-38) function.

Conclusion

PACAP-38 (31-38) is an intriguing fragment of the well-characterized neuropeptide PACAP-38. Current evidence, primarily from commercial sources, points to its role as a PAC1 receptor agonist capable of activating canonical PAC1 signaling pathways in neurons, including the stimulation of cAMP production, intracellular calcium mobilization, and ERK phosphorylation. These actions suggest its potential involvement in neuromodulation, neuroprotection, and the regulation of sympathetic neuron function. However, there is a clear need for dedicated, peer-reviewed research to fully elucidate the specific neuronal functions of this octapeptide, validate the existing quantitative data, and explore its physiological and pathological significance. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of PACAP-38 (31-38).

References

- 1. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Pituitary adenylyl cyclase-activating polypeptide modulates the stress response: the involvement of different brain areas and microglia [frontiersin.org]

The Neuroprotective Role of PACAP-38 and its C-Terminal Fragment (31-38): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with well-documented neuroprotective effects across a wide range of injury models. The 38-amino acid isoform, PACAP-38, is the predominant form in the mammalian brain and has been shown to mitigate neuronal damage from excitotoxicity, oxidative stress, and inflammation through various signaling pathways. This technical guide provides an in-depth review of the neuroprotective mechanisms of PACAP-38, with a special focus on the current, albeit limited, understanding of its C-terminal octapeptide fragment, PACAP(31-38). While the full-length peptide's role is extensively studied, data on the specific functions of the PACAP(31-38) fragment are sparse and primarily originate from commercial suppliers, warranting further investigation through peer-reviewed research. This document summarizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to support ongoing research and drug development efforts in neuroprotection.

Introduction: PACAP-38 as a Neuroprotective Agent

PACAP is a member of the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily and exists in two primary forms, PACAP-38 and PACAP-27.[1] It exerts its biological effects through three G protein-coupled receptors: the PACAP-preferring PAC1 receptor, and the VPAC1 and VPAC2 receptors which bind PACAP and VIP with similar affinities.[2] The neuroprotective actions of PACAP are predominantly mediated through the PAC1 receptor, which is abundantly expressed in the central nervous system.[3]

PACAP-38 has demonstrated potent neuroprotective effects in numerous in vitro and in vivo models of neurological damage, including cerebral ischemia, traumatic brain injury, and neurodegenerative diseases like Parkinson's and Alzheimer's.[4][5] Its protective mechanisms are multifaceted, involving the inhibition of apoptosis, reduction of oxidative stress, and modulation of neuroinflammation.

The C-Terminal Fragment: PACAP(31-38)

The role of the C-terminal region of PACAP-38 in its biological activity has been a subject of investigation. While some structure-activity relationship studies suggest this region is important for receptor binding and recognition, other research indicates that C-terminal amidation is not essential for activity at the PAC1 receptor.

There is a significant lack of peer-reviewed literature specifically detailing the independent neuroprotective role of the PACAP(31-38) fragment. However, information from commercial peptide suppliers suggests that PACAP(31-38) may act as a PAC1 receptor activator and has been proposed for use in neurotrophic and neuroprotective research. These sources claim the fragment can increase α-secretase activity, elevate cytosolic calcium, stimulate cell proliferation, and induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK). It is crucial to note that these claims require substantiation through independent, peer-reviewed scientific studies.

Quantitative Data on PACAP-38 and PACAP(31-38) Activity

The following tables summarize the available quantitative data for both PACAP-38 and its (31-38) fragment. Data for the fragment are derived from a commercial supplier and should be interpreted with caution pending peer-reviewed validation.

Table 1: In Vitro Neuroprotective and Signaling Activity of PACAP-38

| Parameter | Cell Type | Model/Stimulus | Concentration/Dose | Effect | Reference |

| Cell Viability | Primary Rat Neuronal Cells | Oxygen-Glucose Deprivation/Reperfusion | 300 nM | Maximal neuroprotection | |

| EC50 for Cell Viability | Primary Rat Neuronal Cells | Oxygen-Glucose Deprivation/Reperfusion | 49.9 ± 1.28 nM | Increased cell viability | |

| Infarct Volume Reduction | Rats | Middle Cerebral Artery Occlusion (MCAO) | 30 ng/kg (i.v.) | ~50% reduction | |

| Caspase-3 Activity | Rats | MCAO | 30 ng/kg (i.v.) | Reduced activity | |

| Bcl-2 Expression | MCAO Rats | Ischemia | Picomolar dose | Increased expression |

Table 2: Reported In Vitro Activity of PACAP(31-38) Fragment (Data from a commercial supplier)

| Parameter | Cell Type | Measurement | Concentration | Reported Effect | Reference |

| Intracellular Ca2+ Elevation (EC50) | HEK 293 cells | Cytosolic free calcium | 0.81 nM | Dose-dependent increase | |

| NPY Secretion | Superior Cervical Ganglion (SCG) neuronal cultures | Neuropeptide Y secretion | 0.01 nM (48h) | Potent stimulation | |

| EGFR, HER2, ERK Phosphorylation | NCI-H838 cells | Tyrosine phosphorylation | 100 nM (2 min) | Increased phosphorylation | |

| α-secretase Activity | Neural cells | APPsα generation | 300 nM (4h) | Stimulated generation | |

| Cell Growth | NCI-H838 cells | Proliferation | 10 nM (48h) | Stimulated growth |

Signaling Pathways in PACAP-38 Mediated Neuroprotection

PACAP-38 binding to the PAC1 receptor activates multiple intracellular signaling cascades that converge to promote neuronal survival. The primary pathways include:

-

Adenylate Cyclase (AC) / Protein Kinase A (PKA) Pathway: This is a canonical pathway for PACAP signaling. Activation of PKA leads to the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which upregulates the expression of anti-apoptotic proteins like Bcl-2.

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: PAC1 receptor activation can also stimulate PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of PKC, which is involved in various cellular processes including cell survival.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: PACAP-38 activates several MAPK pathways, including the ERK, JNK, and p38 pathways. The activation of the ERK pathway is generally considered pro-survival, while the roles of JNK and p38 can be context-dependent, though PACAP-38 has been shown to inhibit their pro-apoptotic functions in some models.

-

Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: This is another critical pro-survival pathway activated by PACAP-38. Akt phosphorylation inhibits several pro-apoptotic targets and promotes cell survival.

Below are diagrams illustrating these key signaling cascades.

References

- 1. The Neuropeptide Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Is Protective in Inflammation and Oxidative Stress-Induced Damage in the Kidney [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The PACAP/PAC1 Receptor System and Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pituitary adenylyl cyclase-activating polypeptide modulates the stress response: the involvement of different brain areas and microglia [frontiersin.org]

PACAP-38 (31-38) and Intracellular Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms and methodologies related to the induction of intracellular calcium mobilization by the neuropeptide fragment PACAP-38 (31-38). Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that plays a crucial role in a wide range of physiological processes. The C-terminal fragment, PACAP-38 (31-38), has been shown to be a potent activator of the PAC1 receptor, initiating signaling cascades that lead to an increase in cytosolic free calcium. This guide details the signaling pathways, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for studying this phenomenon.

Core Signaling Pathways

PACAP-38 (31-38) primarily exerts its effects through the PAC1 receptor, a G protein-coupled receptor (GPCR). The activation of the PAC1 receptor by PACAP-38 (31-38) can lead to the stimulation of multiple intracellular signaling pathways, ultimately resulting in the mobilization of intracellular calcium. The two primary pathways are the Gαs/cAMP/PKA pathway and the Gαq/PLC/IP3 pathway. The specific pathway activated can be cell-type dependent.

Gαs/cAMP/PKA Pathway

In some cell types, the PAC1 receptor couples to the Gαs protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA). PKA can then phosphorylate downstream targets, leading to the release of calcium from intracellular stores, such as the ryanodine/caffeine-sensitive stores.[1]

Gαq/PLC/IP3 Pathway

Alternatively, the PAC1 receptor can couple to the Gαq protein.[2][3] This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[4]

Quantitative Data

The following table summarizes the quantitative data from various studies on the effect of PACAP-38 and its fragments on intracellular calcium mobilization and related signaling events.

| Peptide | Cell Type | Assay | Parameter | Value | Reference |

| PACAP-38 | Rat Type-2 Astrocytes | Fura-2 Calcium Imaging | EC50 | 2.89 ± 1.89 nM | |

| PACAP-38 | N1E-115 Neuroblastoma Cells | Fura-2 Calcium Imaging | EC50 | ~10 nM | |

| PACAP-27 | N1E-115 Neuroblastoma Cells | Fura-2 Calcium Imaging | EC50 | ~10 nM | |

| PACAP-38 | Rat Primary Pituitary Cells | cAMP Accumulation | EC50 | 0.9 ± 0.3 nM | |

| PACAP-27 | N1E-115 Neuroblastoma Cells | cAMP Accumulation | EC50 | 0.067 nM | |

| PACAP-38 | N1E-115 Neuroblastoma Cells | cAMP Accumulation | EC50 | 0.54 nM | |

| PACAP-38 | Isolated Rat Tracheae | Substance P Release Inhibition (Capsaicin-induced) | EC50 | 82.9 nM | |

| PACAP-38 | Isolated Rat Tracheae | CGRP Release Inhibition (Capsaicin-induced) | EC50 | 60.1 nM | |

| PACAP-38 | Isolated Rat Tracheae | Somatostatin Release Inhibition (Capsaicin-induced) | EC50 | 66.9 nM | |

| PACAP-38 | Isolated Rat Tracheae | Substance P Release Inhibition (EFS-induced) | EC50 | 92.1 nM | |

| PACAP-38 | Isolated Rat Tracheae | CGRP Release Inhibition (EFS-induced) | EC50 | 67.8 nM | |

| PACAP-38 | Isolated Rat Tracheae | Somatostatin Release Inhibition (EFS-induced) | EC50 | 20.9 nM | |

| PACAP-38 | N1E-115 Neuroblastoma Cells | 125I-PACAP-27 Binding | IC50 | 0.44 nM | |

| PACAP-27 | N1E-115 Neuroblastoma Cells | 125I-PACAP-27 Binding | IC50 | 0.55 nM |

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM Fluorescence Microscopy

This protocol is adapted for adherent cells and allows for the real-time visualization of changes in intracellular calcium in response to PACAP-38 (31-38).

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other suitable buffer

-

Probenecid (optional, to prevent dye extrusion)

-

PACAP-38 (31-38) stock solution

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Fluorescence microscope equipped for ratiometric imaging (340nm and 380nm excitation, 510nm emission)

Procedure:

-

Cell Preparation: Seed cells on glass coverslips in a 35 mm dish and grow to 80-90% confluency.

-

Dye Loading Solution Preparation: Prepare a loading solution containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS. The addition of 2.5 mM probenecid is recommended to improve dye retention.

-

Cell Loading:

-

Wash the cells once with HBS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.

-

-

Washing:

-

Remove the loading solution and wash the cells twice with HBS to remove extracellular dye.

-

Incubate the cells in HBS for an additional 20-30 minutes to allow for complete de-esterification of the Fura-2 AM.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage in a perfusion chamber.

-

Continuously perfuse the cells with HBS to establish a stable baseline fluorescence.

-

Acquire images by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add PACAP-38 (31-38) at the desired concentration to the perfusion buffer and record the change in the 340/380 fluorescence ratio over time.

-

At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax), followed by EGTA to determine the minimum fluorescence ratio (Rmin) for calibration.

-

Measurement of Intracellular Calcium using Indo-1 Flow Cytometry

This protocol is suitable for suspension cells or trypsinized adherent cells and allows for the analysis of calcium mobilization in a large population of cells.

Materials:

-

Indo-1 AM

-

Pluronic F-127

-

Cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES)

-

PACAP-38 (31-38) stock solution

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Flow cytometer with UV excitation (~350 nm) and detectors for violet (~420 nm) and green (~510 nm) emission

Procedure:

-

Cell Preparation: Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in cell loading medium.

-

Dye Loading:

-

Add Indo-1 AM to a final concentration of 1-5 µM.

-

Incubate for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.

-

-

Washing:

-

Wash the cells twice with medium to remove extracellular dye.

-

Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in the analysis medium.

-

-

Equilibration: Equilibrate the cells at 37°C for 10-30 minutes prior to analysis.

-

Flow Cytometry Analysis:

-

Acquire a baseline reading of the Indo-1 fluorescence ratio (violet/green) for approximately 30-60 seconds.

-

Briefly pause the acquisition, add PACAP-38 (31-38) to the cell suspension, and immediately resume data acquisition.

-

Continue recording for several minutes to capture the full calcium response.

-

Use ionomycin-treated cells as a positive control for maximal calcium flux and EGTA-treated cells as a negative control.

-

References

- 1. PAC1 receptor activation by PACAP-38 mediates Ca2+ release from a cAMP-dependent pool in human fetal adrenal gland chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PACAP-38 causes phospholipase C-dependent calcium signaling in rat acinar cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PACAP-38 in ERK Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pituitary Adenylate Cyclatase-Activating Polypeptide (PACAP-38) is a pleiotropic neuropeptide with significant neurotrophic and neuroprotective functions. A key mechanism underlying these effects is its ability to modulate intracellular signaling cascades, prominently the Extracellular signal-Regulated Kinase (ERK) pathway. Activation of ERK, a member of the Mitogen-Activated Protein Kinase (MAPK) family, is critical for processes such as neuronal differentiation, survival, and plasticity. This technical guide provides an in-depth analysis of the signaling pathways, experimental validation, and quantitative data related to the effect of PACAP-38 on ERK phosphorylation. It is important to note that while this guide focuses on the full-length PACAP-38 peptide, there is currently a lack of specific research on the C-terminal fragment PACAP-38 (31-38) and its direct effects on ERK phosphorylation.

Core Signaling Pathways of PACAP-38-Mediated ERK Phosphorylation

PACAP-38 primarily exerts its effects by binding to the PAC1 receptor (PAC1R), a G-protein coupled receptor.[1][2][3] This interaction triggers a cascade of intracellular events leading to the phosphorylation and activation of ERK. Two principal pathways have been identified: a cAMP-dependent pathway and a Protein Kinase C (PKC)-dependent pathway.

cAMP-Dependent Pathway

Upon binding of PACAP-38 to the PAC1 receptor, the associated G-protein (primarily Gαs) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] cAMP can then activate ERK through both Protein Kinase A (PKA)-dependent and PKA-independent mechanisms. The PKA-independent pathway often involves the Exchange protein directly activated by cAMP (Epac). Activation of these pathways culminates in the activation of the Ras-Raf-MEK cascade, with MEK (also known as MAP Kinase Kinase) directly phosphorylating ERK.

PACAP-38 cAMP-Dependent ERK Activation Pathway

PKC-Dependent Pathway

In addition to the cAMP pathway, PACAP-38 can also stimulate ERK phosphorylation through a PKC-dependent mechanism. This is often associated with the coupling of the PAC1 receptor to Gαq, which activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates PKC, which can then feed into the MAPK/ERK cascade, contributing to ERK activation.

PACAP-38 PKC-Dependent ERK Activation Pathway

Quantitative Data on PACAP-38-Induced ERK Phosphorylation

The following tables summarize quantitative findings from key studies investigating the effects of PACAP-38 on ERK phosphorylation in various neuronal cell models.

Table 1: Dose-Dependent Effect of PACAP-38 on ERK Phosphorylation in Cerebellar Granule Neurons

| PACAP-38 Concentration | Stimulation of ERK Activity |

| 100 nM | Maximal effect |

Data extracted from studies on rat cerebellar granule neurons.

Table 2: Time-Course of PACAP-38-Induced ERK1/2 Phosphorylation in Sympathetic Neurons

| Time after PACAP-38 (100 nM) Addition | ERK1/2 Phosphorylation |

| 1 min | Detected |

| 15-60 min | Maximal |

| 6-8 hours | Sustained plateau |

Data from studies on primary sympathetic neuronal cultures following NGF withdrawal.

Table 3: Effect of Pathway Inhibitors on PACAP-38-Induced Neurite Outgrowth in SH-SY5Y Cells

| Treatment | Neurite-bearing cells (fold of basal control) |

| Control | 1.0 |

| PACAP-38 (100 nM) | 4.6 ± 0.6 |

| PACAP-38 (100 nM) + PD98059 (10 µM, MEK1 inhibitor) | 1.4 ± 0.4 |

| PACAP-38 (100 nM) + SB203580 (10 µM, p38 MAPK inhibitor) | Partial inhibition |

This table demonstrates the dependency of PACAP-38's morphological effects on the ERK pathway.

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess PACAP-38-induced ERK phosphorylation.

Western Blot Analysis of ERK Phosphorylation

This protocol is a synthesized standard procedure for detecting phosphorylated ERK (p-ERK) and total ERK in cell lysates following PACAP-38 treatment.

3.1.1. Cell Culture and Treatment

-

Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in appropriate culture dishes and grow to 70-80% confluency.

-

Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with a low-serum or serum-free medium and incubate for 4-12 hours.

-

PACAP-38 Stimulation: Treat the cells with the desired concentrations of PACAP-38 for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: After treatment, immediately place the culture dishes on ice, aspirate the medium, and add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new tube. Determine protein concentration using a standard assay (e.g., BCA assay).

3.1.2. SDS-PAGE and Western Blotting

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Electrophoresis: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody for total ERK.

General Workflow for Western Blot Analysis

Concluding Remarks

The activation of the ERK signaling pathway is a cornerstone of the neurotrophic and cytoprotective effects of PACAP-38. The presented data and protocols offer a robust framework for researchers investigating the molecular mechanisms of PACAP-38 and for professionals in drug development exploring its therapeutic potential. Future research is warranted to elucidate the specific roles of PACAP-38 fragments, such as PACAP-38 (31-38), in modulating ERK phosphorylation and other signaling pathways.

References

- 1. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jneurosci.org [jneurosci.org]

- 5. Effects of Pituitary Adenylate Cyclase Activating Polypeptide on Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PACAP-Mediated EGFR Transactivation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The transactivation of the Epidermal Growth Factor Receptor (EGFR) by G-protein coupled receptors (GPCRs) represents a critical mechanism of signal integration, linking diverse extracellular stimuli to potent intracellular pathways that govern cell proliferation, survival, and migration. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), particularly the 38-amino acid isoform (PACAP-38), is a neuropeptide that exerts its effects through high-affinity interaction with the PAC1 receptor, a Class B GPCR. Activation of the PAC1 receptor by PACAP-38 has been shown to induce EGFR transactivation, thereby engaging downstream mitogenic signaling cascades. While the C-terminal fragment PACAP(31-38) is recognized as an activator of the PAC1 receptor[1], the majority of mechanistic studies have focused on the full-length PACAP-38. This guide provides a comprehensive overview of the signaling pathways, quantitative data, and experimental protocols associated with PACAP-38-induced EGFR transactivation, offering a foundational framework for research in this area.

Core Signaling Pathways

The transactivation of EGFR by PACAP-38 binding to its cognate GPCR, the PAC1 receptor, proceeds through multiple, potentially cell-type specific, mechanisms. These can be broadly categorized into ligand-dependent and ligand-independent pathways.

Ligand-Dependent "Triple Membrane Passing Signal" (TMPS) Pathway

This is the most extensively documented mechanism for GPCR-mediated EGFR transactivation[2]. It involves a multi-step process initiated at the cell surface.

-

PAC1 Receptor Activation: PACAP-38 binds to and activates the PAC1 receptor.

-

Intracellular Kinase Activation: The activated GPCR engages intracellular non-receptor tyrosine kinases, most notably Src family kinases[3][4].

-

MMP Activation: Src activation leads to the stimulation of membrane-anchored matrix metalloproteases (MMPs), such as those from the ADAM (A Disintegrin and Metalloprotease) family[5].

-

EGF-like Ligand Shedding: Activated MMPs cleave transmembrane EGFR ligand precursors, such as pro-Heparin-Binding EGF-like growth factor (proHB-EGF) or Transforming Growth Factor-α (TGF-α).

-

EGFR Activation: The released, mature EGF-like ligand binds to the extracellular domain of the EGFR, inducing receptor dimerization, autophosphorylation of key tyrosine residues, and activation of its intrinsic kinase activity.

References

- 1. PACAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pituitary Adenylate Cyclase-Activating Polypeptide Causes Tyrosine Phosphorylation of the Epidermal Growth Factor Receptor in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGF receptor transactivation by G-protein-coupled receptors requires metalloproteinase cleavage of proHB-EGF - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on PACAP-38 (31-38) in the Sympathetic Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27. It plays a significant role as a neurotransmitter, neuromodulator, and neurotrophic factor in the central and peripheral nervous systems. PACAP and its receptors are integral to the regulation of the sympathetic nervous system, influencing neuronal survival, differentiation, and function. This technical guide focuses on the C-terminal fragment of PACAP-38, specifically PACAP-38 (31-38), and its role as a functional agonist at the PACAP type 1 (PAC1) receptor in the sympathetic nervous system. While extensive research has been conducted on the full-length PACAP-38, this document consolidates the available technical information on the PACAP-38 (31-38) fragment, providing a resource for researchers and drug development professionals.

Molecular Interactions and Receptor Activation

PACAP-38 (31-38) has been identified as an activator of the PAC1 receptor[1]. The PAC1 receptor is a G protein-coupled receptor (GPCR) that is highly selective for PACAP over other related peptides like vasoactive intestinal peptide (VIP). While the precise binding affinity of PACAP-38 (31-38) for the PAC1 receptor in sympathetic neurons has not been extensively quantified in the literature, its ability to elicit downstream signaling events confirms its role as a functional agonist.

Signaling Pathways of PACAP-38 (31-38)

Upon binding to the PAC1 receptor, PACAP-38 (31-38) initiates a cascade of intracellular signaling events. The PAC1 receptor is coupled to both Gαs and Gαq proteins, leading to the activation of multiple downstream pathways.

Gαs-cAMP-PKA Pathway

Activation of the Gαs protein by the PACAP-38 (31-38)-bound PAC1 receptor stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression related to neuronal survival and function.

Gαq-PLC-Ca2+ Pathway

The coupling of the PAC1 receptor to Gαq proteins activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This elevation of cytosolic Ca2+ is a critical signaling event that influences a wide range of cellular processes, including neurotransmitter release and enzyme activation. In HEK 293 cells expressing endogenous PAC1 receptors, PACAP-38 (31-38) has been shown to induce an elevation of intracellular Ca2+ concentration in a dose-dependent manner with an EC50 value of 0.81 nM[1].

Downstream Kinase Cascades

The activation of the aforementioned pathways can also lead to the stimulation of other kinase cascades, such as the Extracellular signal-regulated kinase (ERK) pathway. PACAP-38 (31-38) has been shown to increase the phosphorylation of ERK[1][2]. The ERK pathway is a crucial regulator of cell proliferation, differentiation, and survival.

Signaling pathways activated by PACAP-38 (31-38) via the PAC1 receptor.

Physiological Effects in the Sympathetic Nervous System

The activation of the PAC1 receptor by PACAP-38 (31-38) leads to several significant physiological effects in sympathetic neurons.

Neuronal Survival and Neuroprotection

Full-length PACAP-38 is a well-established neurotrophic factor that promotes the survival of sympathetic neurons, particularly during development and in response to injury. While specific quantitative data for the neuroprotective effects of PACAP-38 (31-38) are limited, its activation of pro-survival signaling pathways like the ERK and CREB pathways suggests a similar role.

Regulation of Neurotransmitter and Neuropeptide Production

PACAP-38 (31-38) has been shown to have potent, efficacious, and sustained stimulatory effects on the production of Neuropeptide Y (NPY) and catecholamines, such as norepinephrine, in sympathetic neurons[3]. This indicates a role for this fragment in modulating the neurochemical phenotype and function of these neurons.

Quantitative Data

The following table summarizes the available quantitative data for the effects of PACAP-38 (31-38). It is important to note that data for primary sympathetic neurons are limited, and some of the available data are from other cell types expressing the PAC1 receptor.

| Parameter | Peptide | Cell Type | Value | Reference |

| EC50 (Intracellular Ca2+) | PACAP-38 (31-38) | HEK 293 (endogenous PAC1) | 0.81 nM | |

| Stimulation of NPY and Catecholamine Production | PACAP-38 (31-38) | Sympathetic Neurons | Potent and sustained |

Experimental Protocols

This section provides an overview of key experimental protocols used to study the effects of PACAP-38 (31-38) on sympathetic neurons.

Primary Sympathetic Neuron Culture

-

Dissection: Superior cervical ganglia (SCG) are dissected from neonatal rats or mice.

-

Digestion: The ganglia are enzymatically dissociated using a combination of enzymes such as trypsin and collagenase.

-

Plating: Dissociated neurons are plated on culture dishes coated with an adhesive substrate like poly-D-lysine and laminin.

-

Maintenance: Neurons are maintained in a defined, serum-free medium supplemented with Nerve Growth Factor (NGF) to support survival and growth.

Measurement of Intracellular cAMP Levels

-

Cell Treatment: Primary sympathetic neurons are treated with various concentrations of PACAP-38 (31-38) for a specified duration.

-

Cell Lysis: The cells are lysed to release intracellular contents.

-

cAMP Assay: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a fluorescence-based assay.

Calcium Imaging

-

Dye Loading: Cultured sympathetic neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.

-

Stimulation: PACAP-38 (31-38) is added to the culture medium, and changes in fluorescence are recorded over time.

-

Data Analysis: The change in fluorescence intensity is used to calculate the change in intracellular calcium concentration.

Neuronal Survival Assay (MTT Assay)

-

Cell Plating: Sympathetic neurons are plated in a multi-well plate.

-

Treatment: Neurons are subjected to an apoptotic stimulus (e.g., NGF withdrawal) in the presence or absence of different concentrations of PACAP-38 (31-38).

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the culture medium. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader, which is proportional to the number of viable cells.

Norepinephrine Release Assay

-

Radiolabeling: Cultured sympathetic neurons are incubated with [3H]-norepinephrine to label the neurotransmitter stores.

-

Wash: The cells are washed to remove excess unincorporated radiolabel.

-

Stimulation: The neurons are stimulated with PACAP-38 (31-38) in a physiological buffer.

-

Sample Collection: The supernatant is collected at various time points.

-

Scintillation Counting: The amount of [3H]-norepinephrine released into the supernatant is quantified using a scintillation counter.

A generalized experimental workflow for studying PACAP(31-38) effects.

Conclusion

PACAP-38 (31-38) is a functional agonist of the PAC1 receptor in the sympathetic nervous system, capable of activating multiple intracellular signaling pathways, including the cAMP/PKA and PLC/Ca2+ cascades. These signaling events lead to significant physiological effects, such as the modulation of neurotransmitter and neuropeptide production. While the available quantitative data for this specific fragment in primary sympathetic neurons is still emerging, the existing evidence strongly suggests its importance in sympathetic nervous system function. Further research is warranted to fully elucidate the binding kinetics, dose-response relationships, and the complete spectrum of physiological roles of PACAP-38 (31-38) in this system. The experimental protocols and workflows outlined in this guide provide a framework for future investigations in this promising area of neuropeptide research.

References

The Dichotomous Role of PACAP-38 and its C-Terminal Fragment in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a pleiotropic neuropeptide that exhibits a complex and often contradictory role in cancer biology. Its effects on tumor cell proliferation are highly context-dependent, varying with cancer type and cellular environment. While PACAP-38 can promote growth in certain malignancies, it acts as a potent inhibitor in others. This technical guide delves into the multifaceted actions of PACAP-38 and its lesser-studied C-terminal fragment, PACAP-38 (31-38), on cancer cell proliferation. We consolidate quantitative data from key studies, provide detailed experimental protocols for assessing its effects, and visualize the intricate signaling pathways it commands. This document serves as a comprehensive resource for researchers investigating PACAP-38 and its derivatives as potential therapeutic targets or agents in oncology.

Introduction

PACAP-38 is a member of the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily, acting through three main G protein-coupled receptors: PAC1, VPAC1, and VPAC2.[1] Its engagement with these receptors can trigger a variety of downstream signaling cascades, leading to diverse cellular responses, including regulation of proliferation, apoptosis, and differentiation. The impact of PACAP-38 on cancer cell proliferation is notably dualistic. For instance, it has been shown to suppress the growth of glioma and breast cancer cells, while stimulating proliferation in non-small cell lung cancer (NSCLC) and colon cancer.[2][3][4]

This guide focuses on presenting the available quantitative data, experimental methodologies, and signaling pathways associated with PACAP-38's proliferative or anti-proliferative effects. Furthermore, we shed light on the emerging role of the C-terminal fragment, PACAP-38 (31-38), which has been identified as a PAC1 receptor activator with pro-proliferative effects in lung cancer cells.[2]

Quantitative Data on Proliferative Effects

The following tables summarize the quantitative effects of PACAP-38 and its fragment PACAP-38 (31-38) on various cancer cell lines as reported in the literature.

Table 1: Effects of PACAP-38 on Cancer Cell Proliferation

| Cancer Type | Cell Line(s) | Concentration(s) | Effect on Proliferation | Reference(s) |

| Glioma, Breast Cancer | T98G, T47D, BT-549 | 0.1 nM - 200 nM | Substantial suppression | |

| Non-Small Cell Lung Cancer | NCI-H838 | 100 nM | 72% increase in colony number | |

| Colon Cancer | HCT8 | Not specified | 25% increase in viable cells | |

| Prostate Cancer | PC-3 | Not specified | Stimulation of colony formation (by PACAP-27) | |

| Rat Muller Cells | Primary Culture | 1 nM - 100 nM | Significant stimulation (2.23-fold at 1 nM) |

Table 2: Effects of PACAP-38 (31-38) on Cancer Cell Proliferation

| Cancer Type | Cell Line | Concentration | Effect on Proliferation | Reference(s) |

| Non-Small Cell Lung Cancer | NCI-H838 | 10 nM | Stimulates growth |

Note: Data for PACAP-38 (31-38) is primarily derived from a commercial source citing a peer-reviewed publication.

Signaling Pathways in Cancer Cell Proliferation

PACAP-38 and its fragments mediate their effects through complex signaling networks. Below are diagrams of the key pathways involved.

PACAP-38 Anti-Proliferative Signaling in Glioma and Breast Cancer

In glioma and breast cancer cells, PACAP-38 has been shown to suppress proliferation by upregulating SOX6, which in turn inhibits the Wnt/β-catenin signaling pathway.

PACAP-38 and PACAP-38 (31-38) Pro-Proliferative Signaling in NSCLC

In non-small cell lung cancer (NSCLC), both PACAP-38 and its fragment (31-38) can promote proliferation by activating the PAC1 receptor, leading to the transactivation of receptor tyrosine kinases like EGFR and subsequent activation of the ERK pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the effects of PACAP-38 and its fragments on cancer cell proliferation.

Cell Proliferation Assays

a) Cell Counting Kit-8 (CCK-8) Assay:

-

Principle: Measures cell viability based on the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol Outline:

-

Seed cancer cells (e.g., T98G, T47D) in 96-well plates at a density of 5x10³ cells/well and culture overnight.

-

Treat cells with varying concentrations of PACAP-38 (e.g., 0.1 nM to 200 nM) or PACAP-38 (31-38).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

b) EdU (5-ethynyl-2'-deoxyuridine) Assay:

-

Principle: A nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis (S-phase of the cell cycle). It is detected via a click chemistry reaction with a fluorescent azide.

-

Protocol Outline:

-

Culture cells on coverslips in a 24-well plate and treat with PACAP peptides as described above.

-

Add EdU to the culture medium and incubate for a period to allow for incorporation (e.g., 2 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100.

-

Perform the click reaction by adding a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide).

-

Counterstain nuclei with DAPI or Hoechst.

-

Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.

-

c) Clonogenic Assay (Colony Formation Assay):

-

Principle: Assesses the ability of a single cell to grow into a colony. It is a measure of cell survival and reproductive integrity.

-

Protocol Outline:

-

Treat a sub-confluent cell culture with PACAP peptides for a specified duration.

-

Trypsinize and seed a low density of cells (e.g., 500-1000 cells) into 6-well plates.

-

Incubate for 1-3 weeks, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically defined as >50 cells).

-

In Vivo Tumor Growth Models

Xenograft Tumor Model:

-

Principle: Human cancer cells are implanted into immunocompromised mice to study tumor growth and response to treatment in a living organism.

-

Protocol Outline:

-

Subcutaneously inject a suspension of human cancer cells (e.g., T47D breast cancer cells) into the flank of nude mice.

-

Allow tumors to reach a palpable size.

-

Administer PACAP-38 (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, excise and weigh the tumors.

-

Western Blotting for Signaling Pathway Analysis

-

Principle: A technique to detect specific proteins in a sample. It is used to assess the phosphorylation status of signaling molecules like EGFR and ERK.

-

Protocol Outline:

-

Culture cells and treat with PACAP peptides for various time points (e.g., 2 minutes for phosphorylation events).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-EGFR, EGFR, p-ERK, ERK).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Conclusion

The role of PACAP-38 in cancer cell proliferation is undeniably complex, with its effects being contingent on the specific cancer type and the receptor repertoire of the tumor cells. The evidence presented demonstrates its capacity to act as both a tumor suppressor and a growth factor. The C-terminal fragment, PACAP-38 (31-38), is emerging as a pro-proliferative agent in NSCLC, acting through the PAC1 receptor to transactivate EGFR and stimulate the ERK pathway. This highlights the potential for developing receptor-specific agonists or antagonists for targeted cancer therapy. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further elucidate the intricate roles of PACAP-38 and its derivatives in oncology and to explore their therapeutic potential. Further investigation into the differential signaling and downstream effectors governed by PACAP-38 in various cancer contexts is crucial for the successful translation of these findings into clinical applications.

References

- 1. Pituitary Adenylate Cyclase Activating Peptide Receptors Regulate the Growth of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PAC1 regulates receptor tyrosine kinase transactivation in a reactive oxygen species-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

The Cardiovascular Effects of PACAP-38 (31-38): A Technical Guide for Researchers

Disclaimer: Direct experimental data on the cardiovascular effects of the specific C-terminal fragment PACAP-38 (31-38) are currently limited in publicly available scientific literature. This guide provides an in-depth overview of its known biochemical activities and extrapolates its potential cardiovascular effects based on the well-documented actions of its parent peptide, PACAP-38, particularly through the PAC1 receptor, which PACAP-38 (31-38) is reported to activate.

Introduction to PACAP-38 and its C-Terminal Fragment

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two main bioactive forms, PACAP-38 and PACAP-27.[1] PACAP-38, the predominant form in mammals, is known for its widespread distribution and diverse physiological roles, including neuroprotection, metabolic regulation, and cardiovascular modulation.[1][2] It exerts its effects through three G-protein coupled receptors: the specific PAC1 receptor (PAC1R) and two receptors it shares with the related peptide VIP, VPAC1 and VPAC2.[3]

The C-terminal octapeptide fragment, PACAP-38 (31-38), is described as a PAC1 receptor activator.[4] Its activity is reported to involve the elevation of cytosolic calcium (Ca2+), and the increased phosphorylation of extracellular signal-regulated kinase (ERK) and the epidermal growth factor receptor (EGFR). While the C-terminal region of PACAP-38 is suggested to be responsible for the prolonged duration of the parent peptide's actions, the independent cardiovascular effects of the (31-38) fragment are not yet well-characterized.

Potential Mechanism of Action: PAC1 Receptor Signaling

As a PAC1 receptor activator, PACAP-38 (31-38) would theoretically initiate the signaling cascades associated with this receptor. The PAC1 receptor primarily couples to Gαs and Gαq proteins, leading to the activation of adenylyl cyclase (AC) and phospholipase C (PLC), respectively. This results in increased intracellular levels of cyclic AMP (cAMP) and the mobilization of intracellular calcium, which are key events in modulating cardiovascular function.

Cardiovascular Effects of the Parent Peptide: PACAP-38

The cardiovascular effects of PACAP-38 are complex and can be biphasic, involving direct actions on cardiac and vascular tissues as well as indirect effects through the autonomic nervous system.

Effects on Blood Pressure

Peripheral administration of PACAP-38 generally causes vasodilation, leading to a transient hypotensive effect. However, this can be followed by a pressor response, particularly at higher doses, which may be linked to sympathetic activation and adrenaline release. In contrast, central administration into the rostral ventrolateral medulla (RVLM) can be sympathoexcitatory and produce hypertension.

Effects on Heart Rate and Contractility

PACAP-38 exhibits positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. These actions are likely mediated by the direct stimulation of adenylate cyclase in cardiac myocytes, leading to increased cAMP levels. Studies in anesthetized dogs and isolated piglet hearts have demonstrated significant increases in heart rate and cardiac output following PACAP-38 administration. Intrathecal administration in rats also leads to a sustained tachycardic response.

Quantitative Data on PACAP-38 Cardiovascular Effects

The following tables summarize quantitative data from key studies on the parent peptide, PACAP-38. These data provide a reference for the potential magnitude and direction of effects that could be investigated for the PACAP-38 (31-38) fragment.

Table 1: Hemodynamic Effects of Intravenous PACAP-38 in Anesthetized Dogs

| Parameter | Dose (pmol/kg) | Baseline (Mean ± SEM) | Post-infusion (5 min) (Mean ± SEM) | Change |

|---|---|---|---|---|

| Mean Arterial Pressure (mmHg) | 420 | 115 ± 5 | 130 ± 6 | ↑ 13.0% |

| Heart Rate (beats/min) | 420 | 160 ± 8 | 185 ± 10 | ↑ 15.6% |

| Cardiac Output (L/min) | 420 | 1.8 ± 0.2 | 2.5 ± 0.3 | ↑ 38.9% |

Data adapted from a study examining intravenous PACAP-38 administration.

Table 2: Contractile and Vascular Effects of PACAP-38 in Isolated Piglet Hearts

| Parameter | Dose (nmol) | Baseline (Mean ± SEM) | Post-injection (Peak) (Mean ± SEM) | Change |

|---|---|---|---|---|

| +dP/dtmax (mmHg/s) | 0.5 | 1296.2 ± 93.4 | 1872.2 ± 111.4 | ↑ 44.4% |

| -dP/dtmax (mmHg/s) | 0.5 | -1025.0 ± 46.8 | -1375.4 ± 80.9 | ↑ 34.2% |

| Coronary Perfusion Pressure (mmHg) | 0.5 | 62.5 ± 1.0 | 45.3 ± 3.3 | ↓ 27.5% |

Data represent changes in myocardial contractility (+/-dP/dtmax) and coronary vasodilation (decreased perfusion pressure). Adapted from a study on isolated, isovolumically-beating piglet hearts.

Table 3: Effects of Intrathecal PACAP-38 in Spontaneously Hypertensive Rats (SHR)

| Parameter | Treatment | Baseline (Mean ± SEM) | Peak Response (Mean ± SEM) | Change |

|---|---|---|---|---|

| Heart Rate (beats/min) | PACAP-38 | 395 ± 9 | 449 ± 20 | Δ +54 ± 11 |

| Mean Arterial Pressure (mmHg) | PACAP-38 | 116 ± 5 | Variable (Initial ↓) | Not consistently increased |

Data adapted from a study investigating central PACAP-38 administration. Note the significant tachycardic effect without a consistent pressor response.

Experimental Protocols for Cardiovascular Assessment

The following methodologies are representative of protocols used to assess the cardiovascular effects of PACAP-38 and would be suitable for investigating PACAP-38 (31-38).

In Vivo Hemodynamic Monitoring in Anesthetized Rats

This protocol is designed to measure real-time cardiovascular responses to a test agent.

-

Animal Preparation: Adult male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar Kyoto (WKY) rats are anesthetized (e.g., with sodium pentobarbital, 80 mg/kg ip).

-

Surgical Instrumentation:

-

The trachea is cannulated to ensure a patent airway.

-

The right femoral artery is cannulated with a fluid-filled catheter connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.

-

The right femoral vein is cannulated for intravenous administration of the test compound (e.g., PACAP-38 (31-38)).

-

-

Stabilization: The animal is allowed to stabilize for a period of 30 minutes post-surgery to ensure baseline hemodynamic stability.

-

Compound Administration: PACAP-38 (31-38), dissolved in sterile saline, is administered as an intravenous bolus or continuous infusion at various doses. A vehicle control (saline) is administered to a separate group of animals.

-

Data Acquisition: Blood pressure and heart rate are continuously recorded using a data acquisition system (e.g., PowerLab) for a defined period before (baseline) and after compound administration (e.g., 60 minutes).

-

Analysis: Changes in mean arterial pressure (MAP) and heart rate (HR) from baseline are calculated and compared between treatment and vehicle groups.

Isolated Langendorff Heart Preparation

This ex vivo protocol allows for the assessment of direct cardiac effects, independent of systemic neural and endocrine influences.

-

Heart Isolation: A neonatal piglet is heparinized and anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Langendorff Perfusion: The aorta is cannulated and the heart is mounted on a Langendorff apparatus. It is perfused in a retrograde manner with an erythrocyte-enriched buffer solution (37°C, constant flow).

-

Intraventricular Balloon: A latex balloon connected to a pressure transducer is inserted into the left ventricle to allow for isovolumic contraction measurements (e.g., left ventricular developed pressure, +dP/dtmax, -dP/dtmax).

-

Pacing: The heart is paced at a constant rate (e.g., 150 bpm) via electrodes placed on the right atrium.

-

Compound Administration: After a stabilization period, PACAP-38 (31-38) is injected as a bolus into the aortic root.

-

Data Measurement: Changes in contractile function (+/-dP/dtmax) and coronary perfusion pressure (an index of coronary vascular tone) are recorded.

Conclusion and Future Directions

While PACAP-38 (31-38) is identified as a PAC1 receptor activator, a clear understanding of its cardiovascular profile is absent from the current literature. Based on the function of its parent peptide, it is plausible that PACAP-38 (31-38) could exert positive inotropic and chronotropic effects and potentially influence vascular tone. However, its potency, efficacy, and in vivo effects (hypo- vs. hypertensive) remain to be determined.

Future research should focus on direct experimental evaluation of this fragment using established in vivo and ex vivo cardiovascular models. Such studies are critical to elucidate its specific role and to determine if the C-terminal fragment contributes independently to the complex cardiovascular actions of PACAP-38 or primarily serves to modulate the stability and duration of action of the full-length peptide. These investigations will be vital for drug development professionals considering the PACAP system as a therapeutic target.

References

Investigation into PACAP-38 (31-38) Reveals No Evidence of Anti-Inflammatory Properties

A comprehensive review of scientific literature found no evidence to support the claim that the C-terminal fragment PACAP-38 (31-38) possesses anti-inflammatory properties. In contrast, available data indicates this fragment acts as an activator of the PACAP type 1 (PAC1) receptor, an action not typically associated with the anti-inflammatory effects attributed to the full-length PACAP-38 peptide.

This technical guide was intended to provide an in-depth analysis of the anti-inflammatory mechanisms of the specific octapeptide fragment PACAP-38 (31-38). However, extensive database searches failed to identify any primary research, reviews, or quantitative data describing an anti-inflammatory role for this particular fragment.

The full-length neuropeptide, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38), is widely recognized for its potent cytoprotective functions, which include significant anti-inflammatory, anti-apoptotic, and antioxidant effects across a range of tissues and disease models.[1][2][3] These effects are a cornerstone of its therapeutic potential. The anti-inflammatory actions of the parent molecule, PACAP-38, are well-documented and multifaceted, involving the regulation of numerous cytokines and immune cell functions.[4][5]

The mechanisms behind PACAP-38's immunomodulatory effects are complex, primarily mediated through three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. While activation of these receptors can lead to anti-inflammatory outcomes, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), the specific roles of these receptors and their downstream signaling pathways are context-dependent.

Crucially, the fragment of interest, PACAP-38 (31-38), has been identified in product literature as a PAC1 receptor activator. The activation of the PAC1 receptor is linked to a wide array of PACAP's physiological functions, but its isolated activation by a C-terminal fragment is not described in the context of inflammation reduction. Structure-activity relationship studies have shown that the primary determinants for receptor binding and activation reside in the N-terminal and central regions of the PACAP-38 peptide. Other fragments, such as PACAP(6-38), function as receptor antagonists and are used experimentally to block PACAP's actions.

Given the lack of supporting evidence for the user's specific topic and the contradictory information found, it is not possible to generate the requested in-depth technical guide on the anti-inflammatory properties of PACAP-38 (31-38).

Alternative Proposal: In-Depth Technical Guide on PACAP-38

We propose to instead develop the comprehensive technical guide on the well-established anti-inflammatory properties of the full-length PACAP-38 peptide . This topic is extensively covered in the scientific literature, allowing for the fulfillment of all core requirements of the original request, including:

-

Quantitative Data Presentation: Detailed tables summarizing the reduction of inflammatory mediators (TNF-α, IL-6, IL-1β, etc.), changes in immune cell populations, and other key metrics from various in vitro and in vivo studies.

-

Detailed Experimental Protocols: Methodologies for key experiments, including cell culture models (e.g., LPS-stimulated macrophages), animal models of inflammation (e.g., sepsis, arthritis, colitis), and analytical techniques (e.g., ELISA, RT-qPCR, flow cytometry).

-

Signaling Pathway and Workflow Diagrams: Graphviz visualizations of the canonical signaling pathways (e.g., cAMP/PKA, MAPK, NF-κB) modulated by PACAP-38 to exert its anti-inflammatory effects, as well as diagrams of experimental workflows.

This alternative approach would provide a valuable and scientifically accurate resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of PACAP-related compounds in inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Pituitary Adenylate Cyclase-Activating Polypeptide—A Neuropeptide as Novel Treatment Option for Subacute Ileitis in Mice Harboring a Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PACAP in immunity and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pituitary adenylate cyclase–activating polypeptide (PACAP-38) plays an inhibitory role against inflammation induced by chemical damage to zebrafish hair cells | PLOS One [journals.plos.org]